Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-
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Overview
Description
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- is a fluorinated aromatic compound It is characterized by the presence of a benzene ring substituted with a tetrafluoro-1-(trifluoromethyl)ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- typically involves the introduction of the tetrafluoro-1-(trifluoromethyl)ethylthio group onto a benzene ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a suitable leaving group on the benzene ring with the tetrafluoro-1-(trifluoromethyl)ethylthio group.
Catalytic Reactions: Catalysts such as palladium or nickel can be used to facilitate the coupling of the benzene ring with the tetrafluoro-1-(trifluoromethyl)ethylthio group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thio group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated thio group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,4,5-tetrafluoro-: Another fluorinated benzene derivative with different substitution patterns.
Cyproflanilide: A benzamide with fluorinated substituents, used as an insecticide.
Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-: A brominated and fluorinated benzene derivative.
Uniqueness
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- is unique due to the specific arrangement of its fluorinated thio group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
65799-63-5 |
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Molecular Formula |
C9H5F7S |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H5F7S/c10-7(8(11,12)13,9(14,15)16)17-6-4-2-1-3-5-6/h1-5H |
InChI Key |
DZFZSHDFMCYFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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